3,4-dichloro-N-(5-chloropyridin-2-yl)-2-methoxybenzenesulfonamide
Description
3,4-Dichloro-N-(5-chloropyridin-2-yl)-2-methoxybenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with three chlorine atoms (positions 3, 4, and 2-methoxy group) and a 5-chloropyridin-2-yl sulfonamide moiety. The presence of multiple halogens and a methoxy group suggests strong electronic and steric effects, likely influencing its reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
3,4-dichloro-N-(5-chloropyridin-2-yl)-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl3N2O3S/c1-20-12-9(4-3-8(14)11(12)15)21(18,19)17-10-5-2-7(13)6-16-10/h2-6H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMZMOLXYHLHKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)NC2=NC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-(5-chloropyridin-2-yl)-2-methoxybenzenesulfonamide typically involves a multi-step process. One common method includes the following steps:
Starting Materials: The synthesis begins with 3,4-dichlorobenzoyl chloride and 2-amino-5-chloropyridine.
Reaction with Potassium Thiocyanate: The first step involves refluxing 3,4-dichlorobenzoyl chloride with potassium thiocyanate in acetonitrile (CH3CN) solvent to form an intermediate product.
Formation of the Final Compound: The intermediate product is then reacted with 2-amino-5-chloropyridine to yield 3,4-dichloro-N-(5-chloropyridin-2-yl)-2-methoxybenzenesulfonamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-(5-chloropyridin-2-yl)-2-methoxybenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfonamide group.
Complex Formation: It can form complexes with metal ions such as copper (II), cobalt (II), nickel (II), and zinc (II).
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Complex Formation: Metal salts like copper chloride, cobalt chloride, nickel chloride, and zinc chloride in solvents like dimethylformamide (DMF) or methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while complex formation results in metal-ligand complexes .
Scientific Research Applications
3,4-dichloro-N-(5-chloropyridin-2-yl)-2-methoxybenzenesulfonamide has several scientific research applications:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-(5-chloropyridin-2-yl)-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming complexes that exhibit unique electrochemical properties. These complexes can participate in redox reactions, influencing various biochemical pathways .
Comparison with Similar Compounds
3,4-Dichloro-N-(2-cyanophenyl)-5-isothiazolecarboxamide
- Structure: Replaces the benzenesulfonamide core with an isothiazolecarboxamide and substitutes the 5-chloropyridinyl group with a 2-cyanophenyl moiety.
- The isothiazole ring may confer distinct hydrogen-bonding capabilities versus the benzene ring in sulfonamides.
- Synthesis : Produced via a method involving palladium-catalyzed coupling (similar to ), suggesting shared synthetic pathways for halogenated heterocycles .
5-Chloro-N-(5-(furan-3-yl)pyridin-3-yl)-2-methoxybenzenesulfonamide (1451272-21-1)
- Structure : Shares the 2-methoxybenzenesulfonamide core but substitutes the 5-chloropyridin-2-yl group with a furan-substituted pyridinyl moiety.
- Reduced halogenation may lower steric hindrance, altering binding kinetics in biological systems .
N-(4-Methoxybenzyl)-N-(pyrimidin-4-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonamide (1450923-67-7)
- Structure : Features a dihydrooxazine ring fused to the sulfonamide group, with a pyrimidinyl substituent.
- The pyrimidinyl group may engage in π-π stacking interactions, a property less pronounced in the chloropyridinyl group of the target compound .
Physicochemical Properties
- Analysis : The target compound’s higher halogenation likely increases molecular weight and lipophilicity compared to less halogenated analogs. The absence of fluorine (cf. Example 53 in ) may reduce metabolic stability but improve cost-effectiveness in synthesis .
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